molecular formula C7H5ClN2 B1590481 2-Chloropyrazolo[1,5-a]pyridine CAS No. 60637-33-4

2-Chloropyrazolo[1,5-a]pyridine

Cat. No. B1590481
CAS RN: 60637-33-4
M. Wt: 152.58 g/mol
InChI Key: FLRVWEZCIVDUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropyrazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 60637-33-4 and a molecular weight of 152.58 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Chloropyrazolo[1,5-a]pyridine is 1S/C7H5ClN2/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H . This indicates that the compound has a pyrazolo[1,5-a]pyridine core with a chlorine atom attached .


Physical And Chemical Properties Analysis

2-Chloropyrazolo[1,5-a]pyridine is a white to yellow solid at room temperature .

Scientific Research Applications

Optical Applications

  • Scientific Field : Materials Science
  • Summary of Application : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Methods of Application : These compounds have simpler and greener synthetic methodology as compared to those of BODIPYS . Their photophysical properties are tunable .
  • Results or Outcomes : The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .

Anticancer Activity

  • Scientific Field : Pharmaceutical Sciences
  • Summary of Application : Pyrimidine derivatives, including Pyrazolo[1,5-a]pyrimidines, have been designed and developed for their anticancer activity .
  • Methods of Application : Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, dervatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .
  • Results or Outcomes : In vitro cytotoxicity of pyrazolo[1,5-a]pyrimidine against cell lines HCT-116, A549, HepG2, and MCF-7 was reported . Certain compounds have shown the best cytotoxicity and cancer cell growth inhibitory properties compared to the standard drug DOX .

Fluorescent Molecules

  • Scientific Field : Materials Science
  • Summary of Application : A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Methods of Application : These compounds have simpler and greener synthetic methodology as compared to those of BODIPYS . Their photophysical properties are tunable .
  • Results or Outcomes : The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .

Anti-Inflammatory Therapy

  • Scientific Field : Pharmaceutical Sciences
  • Summary of Application : Pyrazolo[1,5-a]pyrimidines have been used as PI3K δ inhibitors for anti-inflammatory therapy .
  • Methods of Application : This structure is considered a potential future candidate for clinical trials in SLE treatment .
  • Results or Outcomes : As a lead compound synthesized on a relatively large scale, this structure is considered a potential future candidate for clinical trials in SLE treatment .

Optoelectronic Devices

  • Scientific Field : Materials Science
  • Summary of Application : Pyrazolo[1,5-a]pyrimidines have been used in the development of optoelectronic devices . They have unique chemical structure and versatility, optical behaviours, and biological properties .
  • Methods of Application : The synthetic access methodologies of these compounds allow structural diversity . They are potential chelating agents for ions and have better solubility in green solvents .
  • Results or Outcomes : Many promising innovations have been reported in different technological applications .

Sensors

  • Scientific Field : Materials Science
  • Summary of Application : Pyrazolo[1,5-a]pyrimidines have been used in the development of sensors . They have unique chemical structure and versatility, optical behaviours, and biological properties .
  • Methods of Application : The synthetic access methodologies of these compounds allow structural diversity . They are potential chelating agents for ions and have better solubility in green solvents .
  • Results or Outcomes : Many promising innovations have been reported in different technological applications .

Safety And Hazards

2-Chloropyrazolo[1,5-a]pyridine may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloropyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRVWEZCIVDUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484349
Record name 2-chloropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyrazolo[1,5-a]pyridine

CAS RN

60637-33-4
Record name 2-chloropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of pyrazolo[1,5-a]pyridin-2-ol (27-1; 0.9 g, 0.0067 mol) in POCl3 (10 mL) was heated in a sealed tube at 145° C. for 6 h. The reaction mixture was cooled to room temperature, poured into ice cold water (20 mL) and extracted with dichloromethane (3×20 mL). The combined organic layers were washed with saturated sodium chloride, dried over sodium sulphate and concentrated under vacuum to afford the crude compound, which was purified by column chromatography to obtain the title compound. 1H NMR (400 MHz, DMSO-d6) δ 8.36-8.34 (d, J=7.2 Hz, 1 H), 7.44-7.42 (d, J=9.2 Hz, 1 H), 7.17-7.13 (m, 1 H), 6.78-6.74 (m, 1 H), 6.43 (s, 1 H). MS (M+1): 152.8.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropyrazolo[1,5-a]pyridine
Reactant of Route 2
2-Chloropyrazolo[1,5-a]pyridine
Reactant of Route 3
2-Chloropyrazolo[1,5-a]pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloropyrazolo[1,5-a]pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloropyrazolo[1,5-a]pyridine
Reactant of Route 6
2-Chloropyrazolo[1,5-a]pyridine

Citations

For This Compound
2
Citations
H Ochi, T Miyasaka, K Kanada… - Bulletin of the Chemical …, 1976 - journal.csj.jp
2-Hydroxypyrazolo[1,5-a]pyridine (I) was synthesized by reaction of ethyl 2-pyridylacetate (IV) with hydroxylamine-O-sulfonic acid. I was shown to undergo nitrosation, nitration and …
Number of citations: 31 www.journal.csj.jp
K Umei, Y Nishigaya, M Kamiya, Y Kohno, S Seto - Synthesis, 2015 - thieme-connect.com
Convenient access to a variety of 2-arylated pyrazolo[1,5-a]pyridine via pyrazolo[1,5-a]pyridine-2-yl triflate using the Suzuki–Miyaura cross-coupling reaction is described. Fifteen 2-…
Number of citations: 7 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.